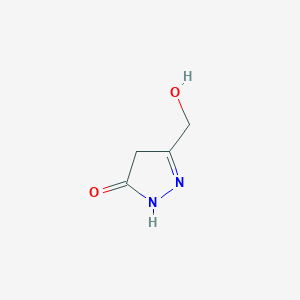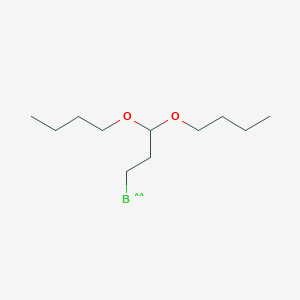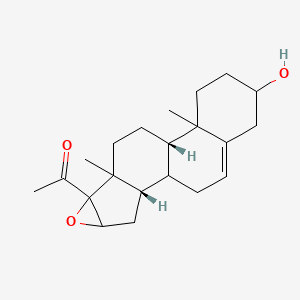
16,17-Epoxypregnenolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16,17-Epoxypregnenolone, also known as 3β-Hydroxy-16α,17α-epoxy-5-pregnen-20-one, is a steroidal compound with the molecular formula C21H30O3. It is a derivative of pregnenolone, featuring an epoxy group attached to the 16α and 17α positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 16,17-Epoxypregnenolone can be synthesized through multiple routes. One common method involves the oxidation, hydrolysis, elimination, and epoxidation of diosgenin . Another approach is the regioselective synthesis from 16-dehydropregnenolone acetate, which involves hydrazine reduction followed by Oppenauer oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing advanced techniques such as column chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: 16,17-Epoxypregnenolone undergoes various chemical reactions, including:
Oxidation: Conversion to 20-droxyl-16α,17α-epoxypregn-1,4-dien-3-one.
Reduction: Hydrazine reduction to form intermediates for further synthesis.
Substitution: Reactions with different reagents to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Perbenzoic acid is commonly used for epoxidation.
Reduction: Hydrazine in the presence of a strong base.
Substitution: Various organic reagents depending on the desired product.
Major Products:
20-droxyl-16α,17α-epoxypregn-1,4-dien-3-one: Formed through oxidation.
E-guggulsterone: Synthesized via hydrazine reduction and Oppenauer oxidation.
Scientific Research Applications
16,17-Epoxypregnenolone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of steroid hormones and other bioactive compounds.
Biology: Studied for its role in the biotransformation of cholesterol and other steroids by microorganisms.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 16,17-Epoxypregnenolone involves its interaction with various molecular targets and pathways:
Inhibition of JNK Phosphorylation: 16α,17α-Epoxypregnenolone-20-oxime, a derivative, inhibits JNK phosphorylation, reducing nitric oxide production and iNOS expression in microglial cells.
Biotransformation: The compound is metabolized by microorganisms to produce active intermediates, such as 7-hydroxy cholesterol and 20-droxyl-16α,17α-epoxypregn-1,4-dien-3-one.
Comparison with Similar Compounds
16,17-Epoxypregnenolone can be compared with other similar compounds, such as:
Pregnenolone: A precursor to this compound, lacking the epoxy group.
Guggulsterone: A plant sterol synthesized from this compound, known for its anti-inflammatory and anticancer properties.
Cholesterol: Another steroid that undergoes biotransformation to produce similar intermediates.
Uniqueness: this compound is unique due to its epoxy group, which imparts distinct chemical properties and reactivity compared to other steroids. This makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals .
Properties
Molecular Formula |
C21H30O3 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-[(2S,10S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone |
InChI |
InChI=1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14?,15?,16-,17-,18?,19?,20?,21?/m0/s1 |
InChI Key |
UQVIXFCYKBWZPJ-LTLGRAAISA-N |
Isomeric SMILES |
CC(=O)C12C(O1)C[C@@H]3C2(CC[C@H]4C3CC=C5C4(CCC(C5)O)C)C |
Canonical SMILES |
CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


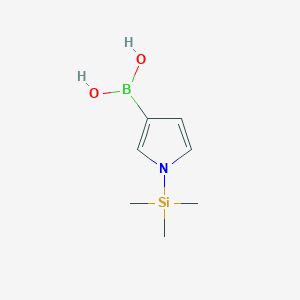
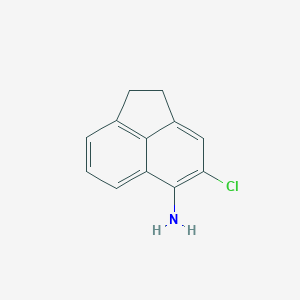
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)
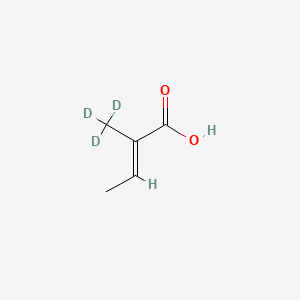
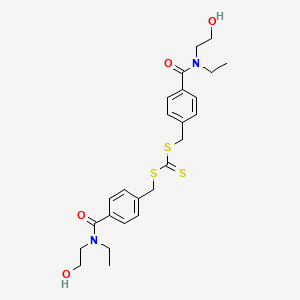


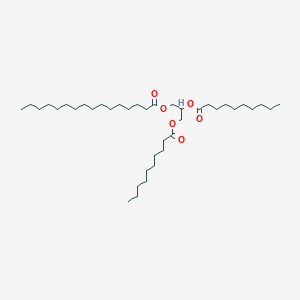
![1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)
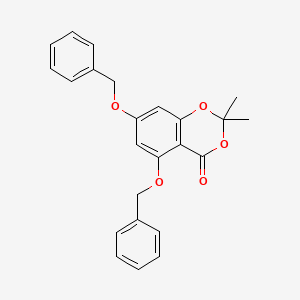
![tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate](/img/structure/B13410323.png)
